molecular formula C17H16ClN3O2 B2980777 2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride CAS No. 477762-40-6

2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride

Cat. No.: B2980777
CAS No.: 477762-40-6
M. Wt: 329.78
InChI Key: PDOYZHDZTXLQGC-YBFXNURJSA-N
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Description

2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride is a chemical compound with intriguing properties that have garnered attention in various scientific domains. Its complex structure makes it a subject of study for chemists, biologists, and industrial researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of quinoline derivatives with hydrazine and subsequent methoxyphenol substitution. This requires precise control of reaction conditions, including temperature, pH, and solvents, to ensure the desired product is formed.

Industrial Production Methods: In an industrial setting, the production may involve large-scale reactors with automated control systems to maintain optimal conditions for synthesis. Various purification steps, such as crystallization or chromatography, are used to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of reactions, including oxidation, reduction, and substitution. Each reaction type provides different avenues for exploring its chemical behavior.

Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Conditions such as temperature, solvent choice, and reaction time must be carefully optimized.

Major Products Formed: The primary products from these reactions vary depending on the pathway taken, but can include various substituted quinoline and methoxyphenol derivatives, each with unique properties.

Scientific Research Applications

This compound finds applications across multiple fields:

Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential interactions with biological targets, possibly as a lead compound for drug development.

Medicine: Explored for its pharmacological activities, including potential antimicrobial, anti-inflammatory, or anticancer properties.

Industry: Applied in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The compound's effects are often mediated through interactions with molecular targets such as enzymes or receptors. Its mechanism of action involves binding to these targets, altering their activity, and thereby influencing biochemical pathways. For example, it may inhibit a specific enzyme, leading to changes in cellular processes that can be leveraged for therapeutic purposes.

Comparison with Similar Compounds

Compared to other quinoline derivatives, 2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride stands out due to its unique substitution pattern and methoxy group, which confer distinct chemical properties. Similar compounds might include:

  • Quinolone

  • Methoxyquinoline

  • Quinolinylhydrazone

These compounds share some structural features but differ in their chemical behavior and applications.

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Properties

IUPAC Name

2-methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2.ClH/c1-22-15-9-3-6-13(17(15)21)11-19-20-14-8-2-5-12-7-4-10-18-16(12)14;/h2-11,20-21H,1H3;1H/b19-11+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWUTNMTFAJFPD-YLFUTEQJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC2=CC=CC3=C2N=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC2=CC=CC3=C2N=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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